molecular formula C19H26N2O2S2 B2872696 1-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide CAS No. 953141-32-7

1-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide

Cat. No.: B2872696
CAS No.: 953141-32-7
M. Wt: 378.55
InChI Key: FBEPPDAPJRYVBG-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry. This synthetic molecule features a methanesulfonamide group linked to a complex structure incorporating both a 3-methylphenyl (meta-tolyl) ring and a piperidine system that is functionalized with a thiophen-2-ylmethyl moiety . The presence of the sulfonamide group is often explored for its potential to act as a key pharmacophore, capable of interacting with enzyme active sites through hydrogen bonding, which may confer inhibitory properties . The integration of the heteroaromatic thiophene ring, a common building block in materials science and pharmaceutical agents, alongside the piperidine scaffold, suggests potential applicability in the design of novel biologically active compounds . Researchers may investigate this molecule as a precursor or intermediate in multi-step synthetic routes, or as a core structure for screening against various biological targets. Its specific architecture makes it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery projects, which could include areas such as neuroscience or oncology. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-16-4-2-5-18(12-16)15-25(22,23)20-13-17-7-9-21(10-8-17)14-19-6-3-11-24-19/h2-6,11-12,17,20H,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPPDAPJRYVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Core Structure Functional Group Key Substituents Potential Activity
Target Compound ~420.5* Piperidine-sulfonamide Methanesulfonamide 3-Methylphenyl, thiophen-2-ylmethyl CNS modulation (speculative)
beta-Hydroxythiofentanyl 358.50 Piperidine-amide Propionamide Thiophen-2-yl, hydroxyethyl Opioid analgesic
Compound ~525.6* Piperidine-oxalamide Ethanediamide Methylsulfanylbenzyl, trifluoromethoxy Unreported
Ulixacaltamide 394.89 Piperidine-benzamide Benzamide tert-Butylamino-oxoethyl, chloro-fluorophenyl Neurological disorders

*Estimated based on structural formula.

Key Research Findings and Implications

Role of Sulfonamide vs. Amide :

  • Sulfonamides (target compound) exhibit greater metabolic stability than amides (e.g., beta-Hydroxythiofentanyl) due to resistance to enzymatic hydrolysis .
  • Amides may provide stronger hydrogen-bonding interactions with targets like opioid receptors .

Thiophene vs. Phenyl Substituents: Thiophene’s electron-rich aromatic system enhances π-π stacking in receptor binding, as seen in beta-Hydroxythiofentanyl’s opioid activity .

Piperidine Substitution Patterns :

  • Bulky substituents (e.g., tert-butyl in ulixacaltamide) improve target selectivity but may reduce bioavailability .
  • Flexible linkers (e.g., hydroxyethyl in beta-Hydroxythiofentanyl) allow conformational adaptability for receptor engagement .

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